(3-Fluoro-1-phenylcyclobutyl)methanol
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Overview
Description
(3-Fluoro-1-phenylcyclobutyl)methanol: is a cyclobutane derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a phenyl group, and a hydroxyl group attached to a cyclobutane ring. Its molecular formula is C₁₁H₁₃FO, and it has a molecular weight of 180.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-1-phenylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorophenylacetonitrile with a suitable cyclobutylating agent, followed by reduction to yield the desired alcohol. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-1-phenylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various fluorinated and phenyl-substituted cyclobutane derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Chemistry: In chemistry, (3-Fluoro-1-phenylcyclobutyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which (3-Fluoro-1-phenylcyclobutyl)methanol exerts its effects involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong bonds with target molecules, thereby influencing their activity. The phenyl group contributes to the compound’s overall stability and reactivity, while the hydroxyl group allows for further chemical modifications.
Comparison with Similar Compounds
(3-Fluoro-1-phenylcyclobutane): Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(3-Fluoro-1-phenylcyclobutanone): Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
(3-Fluoro-1-phenylcyclobutylamine): Features an amine group, which alters its interaction with biological targets.
Uniqueness: (3-Fluoro-1-phenylcyclobutyl)methanol stands out due to its balanced combination of a fluorine atom, a phenyl group, and a hydroxyl group.
Properties
IUPAC Name |
(3-fluoro-1-phenylcyclobutyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXHDVISYWUCEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)C2=CC=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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